



An In-Depth Technical Guide to the Therapeutic Target of Pocenbrodib

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Pocenbrodib (formerly known as FT-7051) is a potent, orally bioavailable small molecule inhibitor targeting the bromodomains of the CREB-binding protein (CBP) and the E1A-associated protein p300, two structurally and functionally related transcriptional co-activators. [1] By competitively binding to the acetyl-lysine binding pockets of the CBP/p300 bromodomains, **Pocenbrodib** disrupts their role in scaffolding protein complexes that regulate gene transcription. This inhibitory action leads to the downregulation of key oncogenic signaling pathways, most notably the androgen receptor (AR) and c-Myc pathways, which are critical drivers in the progression of castration-resistant prostate cancer (CRPC).[2][3] This document provides a comprehensive technical overview of the therapeutic target of **Pocenbrodib**, its mechanism of action, and relevant preclinical and clinical data, along with detailed experimental methodologies.

The Therapeutic Target: CBP/p300

The primary therapeutic targets of **Pocenbrodib** are the homologous proteins, CREB-binding protein (CBP) and p300.[4] These proteins are large, multi-domain nuclear phosphoproteins that function as transcriptional co-activators and possess intrinsic histone acetyltransferase (HAT) activity.[4] They play a pivotal role in the regulation of gene expression by acetylating histone and non-histone proteins, thereby modulating chromatin structure and protein function. [4]



CBP and p300 are involved in a multitude of cellular processes, including cell cycle regulation, differentiation, and apoptosis. Their dysregulation is implicated in various diseases, including cancer. In the context of prostate cancer, CBP and p300 act as essential co-activators for the androgen receptor (AR), a key driver of prostate cancer cell proliferation and survival.[2] Upregulation of CBP/p300 is associated with resistance to anti-androgen therapies.[3]

Mechanism of Action

Pocenbrodib is a bromodomain inhibitor. The bromodomain is a protein domain that recognizes and binds to acetylated lysine residues on histone tails and other proteins. By occupying the acetyl-lysine binding pocket of the CBP/p300 bromodomains, **Pocenbrodib** prevents their recruitment to chromatin and their interaction with acetylated transcription factors.[1] This disruption of protein-protein interactions leads to the inhibition of the transcriptional activation of target genes.

The primary downstream effects of **Pocenbrodib**'s inhibition of CBP/p300 in prostate cancer include:

- Inhibition of Androgen Receptor (AR) Signaling: Pocenbrodib treatment leads to a
 significant reduction in the protein levels of both full-length AR and its splice variants (e.g.,
 AR-V7), which are often associated with resistance to therapy.[2][5] This, in turn,
 downregulates the expression of AR target genes such as prostate-specific antigen (PSA)
 and TMPRSS2.[5]
- Downregulation of c-Myc: c-Myc is a potent oncogene that is frequently overexpressed in prostate cancer and contributes to tumor progression. **Pocenbrodib** has been shown to decrease the protein levels of c-Myc.[6]
- Modulation of NF-κB Signaling: CBP/p300 are also known to be co-activators for the NF-κB pathway, which is involved in inflammation and cell survival. Inhibition of CBP/p300 can lead to a decrease in the activity of the NF-κB subunit p65.[2][3]

The multifaceted mechanism of action of **Pocenbrodib**, targeting multiple key oncogenic pathways, makes it a promising therapeutic agent for castration-resistant prostate cancer.

Quantitative Data



While specific binding affinity and potency data for **Pocenbrodib** are not publicly available, data from a closely related and structurally similar CBP/p300 bromodomain inhibitor, CCS1477, provides a strong indication of its potency.

Table 1: Binding Affinity and Potency of a

Representative CBP/p300 Inhibitor (CCS1477)

Parameter	Target	Value (nM)	Assay Method
Binding Affinity (Kd)	p300	1.3	Surface Plasmon Resonance (SPR)
СВР	1.7	Surface Plasmon Resonance (SPR)	
BRD4	222	Surface Plasmon Resonance (SPR)	
Inhibitory Potency (IC50)	22Rv1 cells	96	Cell Proliferation Assay
VCaP cells	49	Cell Proliferation Assay	

Data for CCS1477, a potent and selective inhibitor of the p300/CBP bromodomain.[5]

Table 2: In Vitro Antiproliferative Activity of CBP/p300 Inhibition in Prostate Cancer Cell Lines

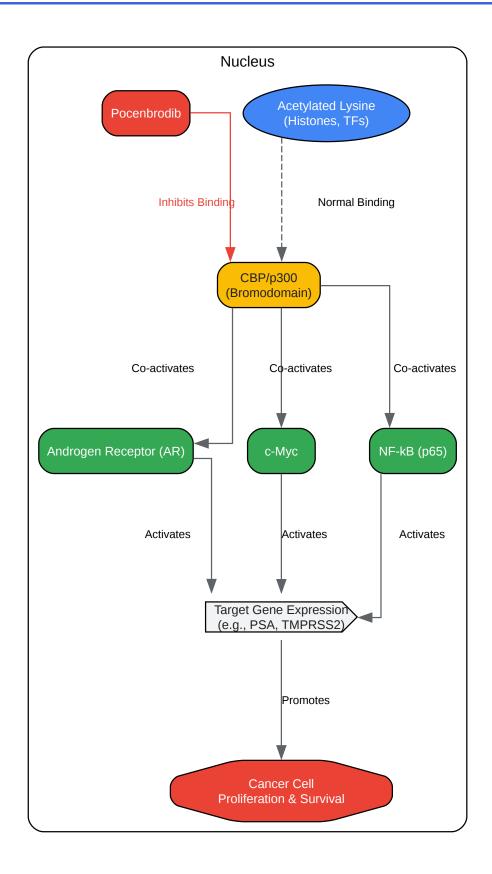


Cell Line	Androgen Receptor Status	IC50 (nM) for CCS1477
LNCaP	Androgen-sensitive	Not explicitly stated, but effective
VCaP	Androgen-sensitive, expresses AR-V7	49
22Rv1	Castration-resistant, expresses AR-V7	96
DU-145	AR-negative	Minimal effect
PC-3	AR-negative	Minimal effect

Data for CCS1477, a potent and selective inhibitor of the p300/CBP bromodomain.[5]

Signaling Pathways and Experimental Workflows Signaling Pathway



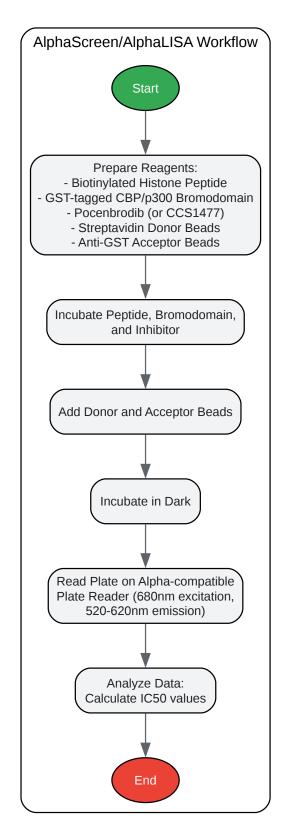


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Caption: Mechanism of action of **Pocenbrodib** in inhibiting CBP/p300.



Experimental Workflow: Bromodomain Binding Assay

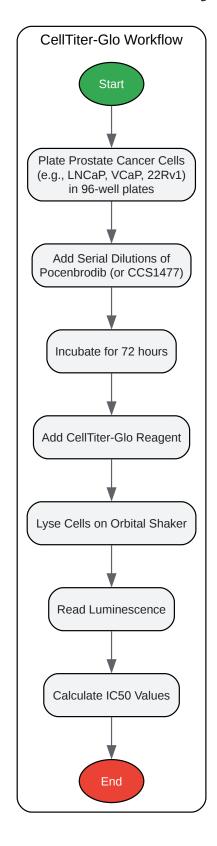


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Caption: Workflow for a bromodomain binding assay.

Experimental Workflow: Cell Viability Assay





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References

- 1. Facebook [cancer.gov]
- 2. Targeting p300/CBP in lethal prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. mdpi.com [mdpi.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 6. cellcentric.com [cellcentric.com]
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